molecular formula C7H12N4O B13645606 2-(1-Methyl-1h-1,2,4-triazol-5-yl)morpholine

2-(1-Methyl-1h-1,2,4-triazol-5-yl)morpholine

Cat. No.: B13645606
M. Wt: 168.20 g/mol
InChI Key: INVHWJIDBOGOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery, combining a 1,2,4-triazole ring with a morpholine moiety. This specific architecture is designed to leverage the known pharmacological profiles of both heterocycles. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, associated with a wide range of biological activities including antifungal, antibacterial, and anticancer properties. The integration of the morpholine ring is a strategic modification often employed to enhance key physicochemical properties of a molecule. Scientific literature indicates that the morpholine ring can improve aqueous solubility and optimize the lipophilic-hydrophilic balance of a compound, which is particularly crucial for developing drugs targeting the Central Nervous System (CNS) to improve permeability through the blood-brain barrier (BBB). Furthermore, the morpholine ring's weak basicity provides a pKa value similar to blood pH, which can enhance blood solubility and brain permeability. Its oxygen and nitrogen atoms can also participate in key molecular interactions with biological targets, such as forming hydrogen bonds or engaging in hydrophobic interactions within enzyme active sites. Researchers can utilize this compound as a versatile building block or a core pharmacophore for developing novel therapeutic agents. It is also valuable as a reference standard in analytical studies or for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a laboratory setting only. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications, or human use.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)6-4-8-2-3-12-6/h5-6,8H,2-4H2,1H3

InChI Key

INVHWJIDBOGOIC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2CNCCO2

Origin of Product

United States

Preparation Methods

Cyclization and Triazole Ring Formation

The cyclization process involves reacting hydrazine derivatives with formyl or acetamide precursors under controlled temperatures (45–80 °C) in solvents like dichloromethane or tetrahydrofuran (THF). For example, 2-chloroacetamide reacts with N,N-dimethylformamide dimethyl acetal to form an intermediate that, upon treatment with methylhydrazine sulfate, yields the methyl-substituted triazole ring.

Chloromethylation and Intermediate Formation

Chloromethylation of the triazole ring is achieved by reacting the triazole intermediate with chloromethylating agents to introduce a reactive chloromethyl group at the 5-position. This step is crucial for subsequent nucleophilic substitution by morpholine.

Morpholine Attachment via Nucleophilic Substitution

The chloromethyl triazole intermediate undergoes nucleophilic substitution with morpholine, often in polar aprotic solvents such as THF or ethanol, sometimes in the presence of a base, to afford this compound. Reaction temperatures are typically maintained between room temperature and 60 °C to optimize yield and selectivity.

Reductive Amination Alternative

An alternative convergent method involves reductive amination between morpholine derivatives and formyl-substituted triazole compounds using reducing agents such as sodium triacetoxyborohydride or borane complexes. This one-step reductive amination avoids multiple steps and high-temperature cyclizations, offering a more efficient synthetic route.

Reducing Agent Advantages Typical Conditions
Sodium triacetoxyborohydride Mild, selective Room temperature, organic solvent
Borane-triethylamine complex High reactivity Controlled temperature, inert atmosphere
Sodium cyanoborohydride Stable, selective for imine reduction Mild conditions, aqueous or organic solvent

Reaction Conditions and Optimization

  • Temperature: Cyclization typically occurs between 45 °C and 80 °C; nucleophilic substitution and reductive amination are effective at room temperature to 60 °C.
  • Solvents: Dichloromethane, tetrahydrofuran, ethanol, and polar aprotic solvents like dimethylformamide are commonly used.
  • Catalysts/Bases: Triethylamine and other organic bases are employed to enhance regioselectivity and reaction rates.
  • Purification: Post-reaction purification is achieved by column chromatography or recrystallization from ethanol/water mixtures to obtain high-purity products.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield & Purity Notes Advantages
Cyclization + Nucleophilic Substitution Hydrazine + acetamide → triazole; chloromethylation; morpholine substitution 45–80 °C; DCM/THF; base (triethylamine) Moderate to good yields; purity >95% Established, widely used
Reductive Amination Morpholine + formyl-triazole + reducing agent Sodium triacetoxyborohydride; RT; organic solvent High yields; fewer steps; high selectivity Efficient, convergent synthesis
Microwave-Assisted Synthesis Cyclization under microwave irradiation Microwave reactor; polar aprotic solvent Reduced reaction time; improved yields Time-saving, energy-efficient

Research Findings and Practical Considerations

  • Yield Optimization: Controlling temperature and solvent polarity improves regioselectivity and yield. Microwave-assisted synthesis has demonstrated reductions in reaction time and improved efficiency compared to conventional heating.
  • Spectroscopic Confirmation: Structural integrity is confirmed via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to verify substitution patterns and molecular conformation.
  • Industrial Relevance: Continuous-flow synthesis methods are emerging for industrial scale-up, offering better control, higher yields, and environmental benefits.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules. This compound can also inhibit the activity of certain enzymes by forming stable complexes with metal ions at the active site .

Comparison with Similar Compounds

Structural Analogues in Neurokinin-1 (NK-1) Receptor Antagonists

Key differences include:

  • Substituents : The NK-1 antagonist has additional fluorophenyl and trifluoromethylphenylethoxy groups on the morpholine ring, enhancing lipophilicity and receptor binding.
  • Activity : The target compound lacks these substituents, likely reducing its affinity for NK-1 receptors.
  • Pharmacokinetics : The NK-1 analog exhibits oral activity and long-acting effects due to its optimized substituents, whereas the simpler structure of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine may result in shorter half-life and lower bioavailability .
Table 1: Key Differences in NK-1 Antagonist vs. Target Compound
Feature NK-1 Antagonist This compound
Substituents Fluorophenyl, trifluoromethyl None
logP High (estimated >3) Moderate (estimated ~2)
Bioactivity IC₅₀ < 1 nM (NK-1 binding) Not reported

PARP Inhibitors: Talazoparib and Derivatives

Talazoparib (BMN-673, CAS 1207456-01-6) incorporates a 1-methyl-1,2,4-triazol-5-yl group within a tetrahydroquinoline scaffold . Comparisons include:

  • Scaffold Complexity : Talazoparib’s polycyclic structure enhances DNA repair enzyme (PARP) inhibition, whereas the target compound’s simpler morpholine-triazole system lacks this complexity.
  • Solubility : The morpholine ring in the target compound may improve aqueous solubility compared to Talazoparib’s aromatic systems .
Table 2: PARP Inhibitor vs. Target Compound
Feature Talazoparib This compound
Molecular Weight 380.12 g/mol ~167.2 g/mol (base structure)
Therapeutic Use Oncology (PARP inhibition) Research intermediate
TPSA 72.4 Ų ~50 Ų (estimated)

p97 ATPase Inhibitors

1-(2-(4-(1-(4-Fluorophenyl)-5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-indol-3-yl)-1-piperidinyl)ethyl)imidazolidin-2-one (NIMH Code F-908) shares the triazole moiety but incorporates it into a piperidine-indole scaffold . Differences include:

  • Structural Framework : The p97 inhibitor’s indole-piperidine system enables binding to AAA+ ATPases, unlike the target compound’s morpholine ring.
  • Hydrogen-Bonding : Both compounds utilize the triazole for hydrogen bonding, but the p97 inhibitor’s indole nitrogen provides additional interactions .

Quinolinone and Phthalazinone Derivatives

Compounds like 8-ethyl-6-(1-methyl-1H-1,2,4-triazol-5-yl)-2(1H)-quinolinone (CAS 99471-24-6) and phthalazinone-based structures (e.g., 6b in ) highlight:

  • Aromatic vs. Saturated Systems: The target compound’s morpholine ring offers conformational flexibility, whereas quinolinone/phthalazinone derivatives are rigid, affecting target selectivity .
  • Metabolic Stability : The triazole’s methyl group in both compounds may reduce oxidative metabolism, but the morpholine ring could introduce alternative metabolic pathways .

Biological Activity

2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine is a compound that incorporates the triazole ring, known for its broad spectrum of biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine moiety linked to a 1-methyl-1H-1,2,4-triazole ring. The triazole structure is significant for its biological activity due to the nitrogen atoms that can participate in various interactions with biological targets.

Antioxidant Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit potent antioxidant properties. For instance, studies have shown that derivatives of triazoles can significantly scavenge free radicals and exhibit metal chelation abilities. In vitro assays demonstrated that these compounds can reduce oxidative stress markers in cellular models, suggesting their potential in treating oxidative stress-related diseases .

Antimicrobial Properties

The triazole derivatives have been extensively studied for their antimicrobial activities. Specifically, this compound has shown efficacy against various bacterial strains. For example, it demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. The compound has shown promising results against several cancer cell lines, such as human glioma (SNB-19), lung cancer (A549), and breast cancer (T47D). Notably, the IC50 values for these activities were reported to be below 100 µM in some cases, indicating significant cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound exhibits anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system or immune system to exert its effects.
  • Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it protects cells from oxidative damage.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antioxidant Efficacy : A study evaluated various triazole derivatives for their antioxidant capacity using DPPH scavenging assays. Results indicated that compounds with the triazole ring significantly reduced DPPH radicals compared to controls .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics .
  • Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine, and what are their key challenges?

The synthesis typically involves cyclocondensation of morpholine derivatives with pre-functionalized triazole precursors. For example, the "one-pot" reaction of dinitromethyl compounds with morpholine in the presence of sodium tungstate and hydrogen peroxide can introduce heterocyclic rings (e.g., oxadiazoline and oxazine) into the core structure . Challenges include controlling regioselectivity during triazole formation and minimizing side reactions from reactive intermediates like morpholine N-oxide . Purification often requires column chromatography or recrystallization using ethanol/water mixtures to isolate the target compound .

Q. How can the structural identity of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (part of the SHELX suite) are widely used for refining small-molecule structures . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon connectivity, with characteristic shifts for the morpholine ring (δ ~3.6–4.0 ppm) and triazole protons (δ ~7.5–8.5 ppm) .
  • HPLC-MS : To verify purity and molecular ion peaks (e.g., [M+H]+^+ at m/z 209.2 for C8_8H12_{12}N4_4O) .

Q. What are the primary pharmacological targets associated with this compound?

The morpholine-triazole scaffold is prevalent in neurokinin-1 (NK-1) receptor antagonists and PARP-1 inhibitors. For instance, structurally similar compounds exhibit high affinity for NK-1 receptors (IC50_{50} < 1 nM) and demonstrate antiemetic and analgesic effects in preclinical models . The triazole moiety may also enhance binding to zinc-containing enzymatic active sites, as seen in PARP inhibitors like talazoparib .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with improved target selectivity?

Density Functional Theory (DFT) calculations and molecular docking (e.g., using AutoDock Vina) can predict interactions between the triazole-morpholine core and target proteins. For example:

  • Docking studies : Analyze hydrogen bonding between the triazole nitrogen and residues like Arg212 in NK-1 receptors .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine at the phenyl ring) with inhibitory potency against PARP-1 . Tools like ORTEP-3 and WinGX aid in visualizing electron density maps and refining crystallographic data .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

Discrepancies may arise from variations in cell permeability or metabolic stability. Recommended approaches:

  • Comparative pharmacokinetics : Assess plasma stability (e.g., half-life in liver microsomes) and blood-brain barrier penetration using LC-MS/MS .
  • Functional assays : Validate receptor antagonism in transfected CHO cells (for NK-1) vs. primary neuronal cultures to isolate tissue-specific effects .

Q. How does the compound’s stereochemistry influence its mechanism of action?

The (S)-configuration at the morpholine acetal position in analogs like 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-phenyl derivatives is critical for NK-1 receptor binding. Enantiomeric impurities >5% can reduce potency by >100-fold. Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy ensures stereochemical integrity during synthesis .

Q. What are the best practices for characterizing degradation products under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-TOF-MS identify major degradation pathways. For example:

  • Hydrolysis : Morpholine ring opening under acidic conditions generates secondary amines .
  • Oxidation : Triazole sulfoxides may form in the presence of cytochrome P450 enzymes .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and Olex2 for structure solution .
  • Synthetic Protocols : Optimize reaction yields by substituting ethanol with DMF for polar intermediates .
  • Bioassays : Include positive controls (e.g., aprepitant for NK-1, olaparib for PARP-1) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.